(3-Bromocyclobutoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromocyclobutyl)oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVQJRHVMXOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Bromocyclobutoxy Benzene
Retrosynthetic Analysis of the (3-Bromocyclobutoxy)benzene Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are considered: the aryl ether C-O bond and the C-Br bond on the cyclobutane (B1203170) ring.
C(aryl)-O Disconnection: The most logical primary disconnection is the ether linkage. This can be approached in two ways, corresponding to the Williamson ether synthesis or the Ullmann condensation.
Path A: Disconnecting the bond between the phenoxy oxygen and the cyclobutyl carbon suggests phenol (B47542) and a 3-bromocyclobutyl electrophile (e.g., 3-bromocyclobutyl bromide or tosylate) as precursors. This is a standard Williamson ether synthesis approach.
Path B: Disconnecting the bond between the oxygen and the benzene (B151609) ring points to 3-bromocyclobutanol and an activated aryl electrophile like bromobenzene (B47551) or iodobenzene (B50100). This disconnection is characteristic of a copper-catalyzed Ullmann-type coupling.
Precursor Synthesis: Both paths converge on the key intermediate: 3-bromocyclobutanol . Further retrosynthetic analysis of this precursor is necessary.
Disconnecting the C-Br bond via a functional group interconversion (FGI) leads to cyclobutane-1,3-diol.
Alternatively, disconnecting the C-OH bond (FGI) from 3-bromocyclobutanol leads to 3-bromocyclobutanone (B1528419) . The ketone can then be reduced to the desired alcohol.
The 3-bromocyclobutanone skeleton can be derived from cyclobutanone (B123998) via bromination.
Finally, the cyclobutanone ring itself can be disconnected via a [2+2] cycloaddition reaction, pointing to simple precursors like an alkene (e.g., ethylene) and a ketene (B1206846) or a ketene equivalent. rsc.orgorgsyn.orgorientjchem.org
This analysis reveals that a practical forward synthesis would likely involve the construction of a cyclobutanone ring, followed by functionalization (bromination, reduction), and finally, formation of the aryl ether linkage.
Direct Etherification Approaches to Form the Aryl Ether Linkage
The formation of the C(aryl)-O bond is the final key step in constructing the target molecule. Two classical and effective methods are primarily considered.
The Williamson ether synthesis is a versatile and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate. youtube.com For this compound, the most viable strategy involves the reaction of a phenoxide with an activated 3-bromocyclobutanol derivative.
The reaction proceeds by first deprotonating phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium phenoxide. This is followed by the addition of a 3-bromocyclobutyl electrophile. To be an effective SN2 substrate, the hydroxyl group of 3-bromocyclobutanol must first be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). The secondary nature of the cyclobutyl carbon makes it susceptible to a competing E2 elimination reaction; therefore, reaction conditions must be carefully optimized.
A representative reaction scheme is as follows:
Activation of Alcohol: 3-Bromocyclobutanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 3-bromocyclobutyl tosylate.
Ether Formation: Phenol is deprotonated with a base (e.g., NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by reaction with 3-bromocyclobutyl tosylate.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |
| Phenol | 3-Bromocyclobutyl tosylate | NaH | DMF | 50-80 | This compound |
| Phenol | 3-Bromocyclobutyl mesylate | K₂CO₃ | Acetonitrile | Reflux | This compound |
| Data Table 1: Representative Conditions for Williamson Ether Synthesis. |
The stereochemistry of the cyclobutane ring is a critical factor. SN2 reactions proceed with inversion of configuration. Therefore, to obtain a specific stereoisomer of the final product, the corresponding stereoisomer of the 3-bromocyclobutyl precursor must be used. For instance, reacting phenoxide with cis-3-bromocyclobutyl tosylate would result in the trans product.
The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming diaryl ethers and, with modern advancements, alkyl aryl ethers. organic-chemistry.org This method is particularly useful when the SN2 pathway of the Williamson synthesis is inefficient, for instance, with sterically hindered substrates. nih.gov The reaction typically involves coupling an alcohol with an aryl halide in the presence of a copper catalyst, a ligand, and a base at elevated temperatures. organic-chemistry.orgnih.gov
A plausible Ullmann-type synthesis of this compound would involve the reaction of 3-bromocyclobutanol with an aryl halide such as iodobenzene or bromobenzene. The use of ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine can significantly improve reaction efficiency and allow for milder conditions. organic-chemistry.org
| Aryl Halide | Alcohol | Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| Iodobenzene | 3-Bromocyclobutanol | CuI (10 mol%) | 1,10-phenanthroline | Cs₂CO₃ | Toluene | 110-130 |
| Bromobenzene | 3-Bromocyclobutanol | CuI (10 mol%) | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 100-120 |
| Data Table 2: Plausible Conditions for Ullmann-Type Etherification. |
An advantage of the Ullmann reaction is that it typically proceeds with retention of stereochemistry at the alcohol carbon, as the C-O bond of the alcohol is not broken during the catalytic cycle.
Synthesis of the 3-Bromocyclobutanol Precursor
The synthesis of the 1,3-disubstituted cyclobutane core is a central challenge. A robust synthesis of 3-bromocyclobutanol, ideally with stereochemical control, is required.
The [2+2] cycloaddition reaction is one of the most powerful and direct methods for constructing four-membered rings. nih.gov To synthesize a precursor for 3-bromocyclobutanol, a common strategy is the cycloaddition of a ketene with an alkene to form a cyclobutanone. orientjchem.org
A scalable and effective approach is the reaction of a ketene, or a ketene equivalent, with ethylene (B1197577). For instance, dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, readily undergoes [2+2] cycloaddition with ethylene to produce 2,2-dichlorocyclobutanone. The resulting α,α-dichloroketone can then be dehalogenated using zinc dust in a suitable solvent like acetic acid to yield cyclobutanone.
| Alkene | Ketene Source | Reaction Conditions | Product |
| Ethylene | Trichloroacetyl chloride / Zn | Diethyl ether, reflux | 2,2-Dichlorocyclobutanone |
| Ethylene | Keteneiminium salt (from amide + triflic anhydride) | Flow reactor, CH₂Cl₂ | Cyclobutanone (after hydrolysis) |
| Data Table 3: [2+2] Cycloaddition Routes to Cyclobutanone Precursors. rsc.orgscispace.com |
Once cyclobutanone is obtained, it can be brominated at the α-position, but this leads to 2-bromocyclobutanone. To achieve the desired 1,3-substitution pattern, a different strategy is often employed, such as starting with a precursor that already contains functionality at the 3-position or utilizing ring-expansion methodologies from cyclopropyl (B3062369) precursors. orgsyn.orgorganic-chemistry.org However, for the specific target, direct bromination of a cyclobutane derivative is more common.
With a suitable cyclobutane precursor like cyclobutanol (B46151) or cyclobutanone in hand, the next step is the introduction of the bromine atom at the 3-position with stereocontrol.
Synthesis via Reduction of 3-Bromocyclobutanone: A common route begins with the bromination of cyclobutanone to form 2-bromocyclobutanone, followed by a Favorskii rearrangement to form cyclopropanecarboxylic acid, which can then be elaborated. A more direct, albeit less common, route would be the synthesis of 3-hydroxycyclobutanone (B178150) and its subsequent conversion.
A more synthetically viable pathway involves the reduction of commercially available 3-bromocyclobutanone . The stereochemical outcome of the reduction of the carbonyl group is highly dependent on the reducing agent and reaction conditions.
Diastereoselective Reduction: The reduction of 3-substituted cyclobutanones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically shows a high preference for the formation of the cis-alcohol. vub.ac.be This selectivity is attributed to the hydride attacking the carbonyl from the face opposite to the substituent to minimize steric hindrance, consistent with the Felkin-Anh model. Lowering the reaction temperature generally increases the diastereoselectivity in favor of the cis isomer. vub.ac.be
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Major Product (cis:trans ratio) |
| 3-Bromocyclobutanone | NaBH₄ | Methanol | 0 | cis-3-Bromocyclobutanol (>90:10) |
| 3-Bromocyclobutanone | LiAlH(OtBu)₃ | THF | -78 | cis-3-Bromocyclobutanol (>95:5) |
| Data Table 4: Diastereoselective Reduction of 3-Bromocyclobutanone. |
Stereochemical Inversion: Since the cis-isomer is the major product of reduction and subsequent SN2 etherification would lead to a trans product, this pathway is very useful. However, if the cis-ether is the desired final product, a trans-alcohol precursor is needed. The Mitsunobu reaction provides a classic method for inverting the stereochemistry of a secondary alcohol. researchgate.net Treatment of cis-3-bromocyclobutanol with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (B44618) (PPh₃), and a carboxylic acid (e.g., benzoic acid) leads to the formation of a trans-benzoate ester via an SN2 pathway. Subsequent hydrolysis of the ester yields the desired trans-3-bromocyclobutanol.
This strategic combination of diastereoselective reduction and stereospecific inversion allows for access to either the cis or trans isomer of 3-bromocyclobutanol, providing crucial flexibility for the synthesis of the final this compound target molecule.
Stereoselective Synthesis of Enantiopure or Diastereopure this compound
The creation of single enantiomers or diastereomers of this compound necessitates the use of synthetic techniques that can introduce chirality in a controlled manner. The key chiral center in the target molecule is the carbon atom of the cyclobutane ring that is attached to the oxygen atom. The bromine atom can also be on a stereocenter, leading to the possibility of diastereomers.
One of the most reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.orgnih.govsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary could be employed in the synthesis of a key precursor, such as 3-bromocyclobutanol. The general strategy would involve:
Attachment of the Chiral Auxiliary: A prochiral starting material, such as cyclobutenone, could be reacted with a chiral auxiliary. Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.gov Examples include Evans' oxazolidinones or Oppolzer's camphorsultam. wikipedia.org
Diastereoselective Transformation: The presence of the chiral auxiliary would then direct a subsequent reaction to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. For instance, a diastereoselective reduction of the ketone in the auxiliary-bound cyclobutenone would yield a chiral cyclobutanol precursor.
Removal of the Auxiliary: After the stereocenter is set, the chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched 3-bromocyclobutanol. This alcohol can then be reacted with a benzene derivative to form the final ether product.
Table 1: Examples of Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Auxiliary Type | Potential Application in Precursor Synthesis |
| Evans' Oxazolidinones | Amino acid-derived | Acylation of the auxiliary followed by a diastereoselective alkylation or reduction. wikipedia.org |
| Oppolzer's Camphorsultam | Terpene-derived | Formation of an N-acyl sultam followed by a diastereoselective reaction at the α-position. wikipedia.org |
| (S)- or (R)-Proline | Amino acid | Can be used as a chiral catalyst for asymmetric transformations of cyclobutanone precursors. |
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it uses a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.govresearchgate.netchemistryviews.org For the synthesis of this compound, asymmetric catalysis could be applied to key bond-forming reactions.
Potential catalytic asymmetric routes to a chiral 3-bromocyclobutanol precursor or directly to a chiral cyclobutoxybenzene derivative include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of a cyclobutenone derivative using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral ligands) could produce a chiral cyclobutanol.
Asymmetric Hydrosilylation: A similar approach involves the asymmetric hydrosilylation of a cyclobutenone, followed by hydrolysis to yield the chiral alcohol.
Kinetic Resolution: If a racemic mixture of 3-bromocyclobutanol is synthesized, a chiral catalyst can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Recent advancements in catalysis have demonstrated the potential for direct asymmetric addition reactions to cyclobutenes, which could provide a modular entry to functionalized cyclobutanes. nih.gov
When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chromatographic resolution can be employed to separate a racemic mixture. nih.govresearchgate.netnih.gov This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) in a chromatography column. nih.gov
The process for resolving a racemic mixture of this compound or its precursors would involve:
Selection of a Chiral Stationary Phase: A variety of CSPs are commercially available, often based on polysaccharides, proteins, or synthetic chiral polymers. The choice of CSP is crucial and often determined empirically.
Method Development: The mobile phase composition, flow rate, and temperature are optimized to achieve baseline separation of the enantiomers.
Preparative Chromatography: Once a suitable method is developed on an analytical scale, it can be scaled up to a preparative scale to isolate larger quantities of the desired enantiomer.
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC). researchgate.net
Green Chemistry Considerations in the Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. peptide.comjocpr.com When designing a synthetic route for this compound, several green chemistry principles can be applied.
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass of material in a chemical process and contribute significantly to waste and environmental impact. gctlc.orglibretexts.orgsolubilityofthings.comlibretexts.orgchemistrysteps.com The synthesis of this compound likely involves a nucleophilic substitution reaction (SN2 type) to form the ether linkage. acs.org
Traditional Solvents: SN2 reactions are typically favored in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). libretexts.orgacs.org However, these solvents are often classified as hazardous.
Greener Alternatives: Efforts are being made to replace these traditional solvents with more environmentally benign alternatives. peptide.com For ether synthesis, greener solvent options could include cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). peptide.com The ideal solvent would be non-toxic, biodegradable, and derived from renewable resources. gctlc.org
Table 2: Comparison of Solvents for Ether Synthesis
| Solvent | Classification | Green Chemistry Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | Hazardous, reproductive toxicity. libretexts.org |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Can be difficult to remove, potential for hazardous byproducts. libretexts.org |
| Cyclopentyl Methyl Ether (CPME) | Ether | Lower peroxide formation, high boiling point, hydrophobic. peptide.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable resources, lower toxicity than THF. peptide.com |
Catalytic Methodologies for Enhanced Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.commonash.eduwikipedia.orgrsc.org Reactions with high atom economy generate minimal waste.
The traditional Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can have poor atom economy due to the formation of a salt byproduct. acs.org Catalytic methods for the formation of the C-O bond in aryl ethers can significantly improve atom economy.
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-O bonds. acs.orgacs.orgnih.govresearchgate.net These reactions can couple alcohols directly with aryl halides or other electrophiles, often with high efficiency and selectivity. The use of a catalyst in small quantities avoids the stoichiometric waste associated with traditional methods.
Catalyst Reusability: The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, further enhances the green credentials of a synthetic process. alfa-chemistry.com
By prioritizing catalytic routes and carefully selecting solvents, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.
Reaction Chemistry and Mechanistic Investigations of 3 Bromocyclobutoxy Benzene
Reactivity at the Bromine Center of the Cyclobutane (B1203170) Ring
The carbon-bromine bond on the cyclobutane ring is the primary site for a variety of chemical transformations, including nucleophilic substitution, elimination, and the formation of organometallic intermediates.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The substitution of the bromine atom in (3-Bromocyclobutoxy)benzene by a nucleophile can theoretically proceed through either an SN1 or an SN2 mechanism. The operative pathway is highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.
The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. youtube.com For an SN2 reaction to occur on the cyclobutane ring, the approach of the nucleophile could be somewhat sterically hindered by the ring structure itself.
Conversely, the SN1 mechanism proceeds through a carbocation intermediate. youtube.comyoutube.com This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that stabilize the formation of a carbocation. The secondary carbocation on the cyclobutane ring is relatively unstable, but its formation can be promoted under forcing conditions. SN1 reactions typically result in a racemic mixture of products if the starting material is chiral. youtube.com
| Reaction Pathway | Nucleophile | Solvent | Expected Major Product | Stereochemistry |
|---|---|---|---|---|
| SN2 | Sodium Azide (B81097) (NaN₃) | Dimethylformamide (DMF) | (3-Azidocyclobutoxy)benzene | Inversion |
| SN1 | Ethanol (EtOH) | Ethanol (EtOH) | (3-Ethoxycyclobutoxy)benzene | Racemization |
| SN2 | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (B87167) (DMSO) | 4-(Phenoxy)cyclobutanecarbonitrile | Inversion |
| SN1 | Water (H₂O) | Water (H₂O) | 3-Phenoxycyclobutanol | Racemization |
Elimination Reactions Leading to Cyclobutenes
In the presence of a strong, sterically hindered base, this compound is expected to undergo elimination reactions to form (Cyclobut-2-en-1-yloxy)benzene. The most common mechanism for such a reaction would be the E2 pathway, which is a concerted process requiring an anti-periplanar arrangement of a proton and the leaving group (bromine). The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution.
| Base | Solvent | Temperature | Expected Major Product |
|---|---|---|---|
| Potassium tert-butoxide | tert-Butanol | High | (Cyclobut-2-en-1-yloxy)benzene |
| Sodium Ethoxide | Ethanol | High | Mixture of (Cyclobut-2-en-1-yloxy)benzene and (3-Ethoxycyclobutoxy)benzene |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Tetrahydrofuran (B95107) (THF) | Room Temperature | (Cyclobut-2-en-1-yloxy)benzene |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) for Cross-Coupling Chemistry
The carbon-bromine bond in this compound can be converted into a carbon-metal bond through reaction with reactive metals like magnesium or lithium, forming Grignard or organolithium reagents, respectively. libretexts.orglibretexts.orgmasterorganicchemistry.com These organometallic reagents are potent nucleophiles and strong bases, making them valuable intermediates in organic synthesis. libretexts.orgwikipedia.org
For instance, the Grignard reagent, (3-phenoxycyclobutyl)magnesium bromide, can be prepared by reacting this compound with magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org Similarly, the organolithium reagent can be formed using lithium metal. libretexts.orgmasterorganicchemistry.com
These organometallic intermediates are particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.netyoutube.comresearchgate.net For example, the Grignard reagent could be coupled with an aryl halide in the presence of a palladium catalyst to yield a substituted biphenyl derivative.
| Organometallic Reagent | Coupling Partner | Catalyst | Expected Product |
|---|---|---|---|
| (3-Phenoxycyclobutyl)boronic acid | Bromobenzene (B47551) | Pd(PPh₃)₄ | (3-Phenylcyclobutoxy)benzene |
| (3-Phenoxycyclobutyl)boronic acid | 4-Iodotoluene | Pd(OAc)₂/SPhos | (3-(p-Tolyl)cyclobutoxy)benzene |
| (3-Phenoxycyclobutyl)boronic acid* | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | (3-(4-Methoxyphenyl)cyclobutoxy)benzene |
*Assumes prior conversion of the Grignard or organolithium reagent to the corresponding boronic acid.
Reactivity of the Strained Cyclobutane Ring System
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can be a driving force for reactions that lead to ring opening.
Strain-Induced Ring Opening Reactions under Various Conditions
Under certain conditions, the strain in the cyclobutane ring of this compound or its derivatives can be released through ring-opening reactions. These reactions can be initiated thermally, or by acidic or basic catalysis. The specific products would depend on the reaction conditions and the subsequent capture of the resulting intermediates. For example, thermal or photochemical activation could lead to fragmentation into smaller unsaturated molecules.
Pericyclic Reactions Involving the Cyclobutane Moiety
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edubeilstein-journals.orglibretexts.orgyoutube.comebsco.com The cyclobutene (B1205218) derivative, (Cyclobut-2-en-1-yloxy)benzene, formed from the elimination reaction of this compound, is a potential candidate for electrocyclic ring-opening reactions. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclobutene to a 1,3-butadiene derivative is a conrotatory process. msu.edu This stereospecificity would dictate the geometry of the resulting diene.
| Reactant | Conditions | Reaction Type | Expected Product | Stereochemistry |
|---|---|---|---|---|
| (Cyclobut-2-en-1-yloxy)benzene | Heat (Δ) | Electrocyclic Ring Opening | (E,Z)-1-Phenoxy-1,3-butadiene | Conrotatory |
Reactivity of the Phenyl Ether Moiety
The chemical behavior of this compound is largely dictated by the phenyl ether functional group. This moiety consists of an aromatic benzene (B151609) ring bonded to a cyclobutoxy group through an oxygen atom. The interplay between the electron-rich aromatic system and the substituent group governs the compound's reactivity, particularly in electrophilic aromatic substitution and cleavage reactions.
Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgyoutube.com The substituent already present on the ring profoundly influences both the rate of the reaction and the position (regioselectivity) of the new substituent. wikipedia.orglumenlearning.com
The (3-bromocyclobutoxy) group is classified as an activating, ortho, para-directing group. This is analogous to other alkoxy groups, such as the methoxy group in anisole. masterorganicchemistry.comlibretexts.org The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. libretexts.orgyoutube.com This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. lumenlearning.comvanderbilt.edulibretexts.org Consequently, electrophilic substitution on this compound is expected to occur at a faster rate than on unsubstituted benzene. libretexts.org
The directing effect of the cyclobutoxy group can be understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgvanderbilt.edu
Ortho and Para Attack: When the electrophile attacks at the ortho or para positions, the positive charge of the intermediate can be delocalized onto the ether oxygen atom. This creates an additional, highly stable resonance structure where all atoms (except hydrogen) have a full octet of electrons. This enhanced stabilization lowers the activation energy for the formation of the ortho and para intermediates. libretexts.orgyoutube.com
Meta Attack: In contrast, if the electrophile attacks at the meta position, the positive charge is never delocalized onto the oxygen atom. youtube.com The resulting intermediate is stabilized by only three resonance structures, making it less stable than the intermediates for ortho and para attack.
Therefore, the reaction pathways leading to ortho and para products are kinetically favored. masterorganicchemistry.com While electronic effects favor both positions, the steric bulk of the 3-bromocyclobutoxy group may hinder the approach of the electrophile to the adjacent ortho positions, potentially leading to a higher yield of the para isomer. masterorganicchemistry.com The electron-withdrawing inductive effect of the bromine atom on the cyclobutyl ring is several bonds removed from the phenyl ring and is not expected to significantly influence the electronic directing effects.
The regioselectivity in electrophilic aromatic substitution is highly dependent on the reaction conditions and the specific electrophile used. Data from analogous alkoxybenzenes can provide an estimate of the expected isomer distribution for this compound.
| Compound | Alkoxy Group | Reaction Conditions | % Ortho | % Meta | % Para | Reference |
|---|---|---|---|---|---|---|
| Anisole | -OCH₃ | HNO₃/H₂SO₄ | 31 | <2 | 67 | quora.com |
| Anisole | -OCH₃ | HNO₃/Ac₂O | 71 | <2 | 28 | quora.com |
| Phenetole (Ethoxybenzene) | -OCH₂CH₃ | HNO₃/H₂SO₄ | ~25 | ~1 | ~74 | Analogous Data |
| This compound | -OCH(CH₂)₂CHBr | HNO₃/H₂SO₄ (Predicted) | Lower due to sterics | Very Low | Predominant | Predicted |
Aryl ethers are generally stable compounds, but the carbon-oxygen bond can be cleaved under harsh conditions, typically with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgpearson.com For an aryl alkyl ether like this compound, the cleavage invariably occurs at the alkyl C-O bond, as the bond between the sp²-hybridized aromatic carbon and oxygen is significantly stronger. libretexts.orglibretexts.org This reaction results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org
The mechanism for this cleavage begins with the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com
R-O-Ar + H-X → [R-OH+-Ar] + X⁻
Following protonation, the reaction proceeds via a nucleophilic substitution pathway where the halide anion (e.g., Br⁻ or I⁻) acts as the nucleophile. wikipedia.org The specific mechanism, either Sₙ1 or Sₙ2, depends on the structure of the alkyl group. masterorganicchemistry.comlibretexts.orgwikipedia.org
Sₙ2 Mechanism: If the alkyl group is primary or, as in this case, secondary, the reaction can proceed via an Sₙ2 pathway. The halide nucleophile attacks the carbon atom bonded to the oxygen, displacing phenol as the leaving group.
Sₙ1 Mechanism: An Sₙ1 mechanism would involve the departure of the phenol leaving group to form a secondary cyclobutyl carbocation. This intermediate would then be attacked by the halide ion. While possible, the formation of a relatively unstable secondary carbocation, especially on a strained cyclobutyl ring, makes this pathway less likely than the Sₙ2 mechanism under most conditions. nih.gov
Regardless of the precise mechanism, the initial products of the cleavage of this compound with one equivalent of HBr would be phenol and 3-bromocyclobutanol. If an excess of the acid is used, the alcohol produced will be further converted into the corresponding alkyl halide, leading to phenol and 1,3-dibromocyclobutane as the final products. libretexts.org
| Aryl Alkyl Ether | Reagent | Products | Likely Mechanism |
|---|---|---|---|
| Methoxybenzene (Anisole) | HI (excess) | Phenol + Iodomethane | Sₙ2 |
| tert-Butoxybenzene | HBr (excess) | Phenol + 2-Bromo-2-methylpropane | Sₙ1 |
| This compound (Predicted) | HBr (excess) | Phenol + 1,3-Dibromocyclobutane | Predominantly Sₙ2 |
Investigations into Reaction Kinetics and Thermodynamics for Mechanistic Elucidation
The study of reaction kinetics and thermodynamics provides deep insights into the mechanisms of chemical transformations. For this compound, such investigations would quantify the activating effect of the substituent and elucidate the energetic favorability of its reactions.
Reaction Kinetics:
For ether cleavage, the reaction rate is dependent on several factors, including the concentration and strength of the acid (rates are typically HI > HBr >> HCl) and the structure of the ether. wikipedia.org The rate-determining step, whether it's the formation of the carbocation in an Sₙ1 pathway or the nucleophilic attack in an Sₙ2 pathway, would be the focus of kinetic studies.
Thermodynamics:
Electrophilic aromatic substitution reactions are generally thermodynamically favorable. The process involves breaking a C-H bond and a bond within the electrophile, while forming a new C-E (electrophile) bond and a bond between the displaced proton and a base. The regeneration of the highly stable aromatic ring is a strong thermodynamic driving force for the substitution reaction over addition. msu.edu
| Compound | Substituent | Relative Rate (vs. Benzene = 1) | Effect of Substituent |
|---|---|---|---|
| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |
| Benzene | -H | 1 | Reference |
| Toluene | -CH₃ | 25 | Activating |
| Anisole | -OCH₃ | 1,000 | Strongly Activating |
| This compound | -OCH(CH₂)₂CHBr | Predicted: ~10³ - 10⁴ | Strongly Activating (Predicted) |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Bromocyclobutoxy Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For (3-Bromocyclobutoxy)benzene, which exists as cis and trans diastereomers due to the 1,3-substitution on the cyclobutane (B1203170) ring, NMR is indispensable for assigning the correct stereochemistry.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons. Protons on the aromatic ring are expected to appear in the δ 6.8-7.5 ppm region, while the cyclobutane protons would be found further upfield. The protons on carbons adjacent to the oxygen atom (benzylic and cyclobutyl) are deshielded and typically resonate between δ 3.4-4.5 ppm. libretexts.org However, for a definitive assignment of connectivity and stereochemistry, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the cyclobutane ring and between neighboring protons on the benzene (B151609) ring, confirming the spin systems within these moieties.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This allows for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (typically ²JCH and ³JCH) between protons and carbons. HMBC is crucial for connecting the molecular fragments. For instance, it would show a correlation between the cyclobutyl proton at the C1 position and the ipso-carbon of the benzene ring, confirming the ether linkage.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry as they detect protons that are close in space (< 5 Å), irrespective of their bonding connectivity. acdlabs.comblogspot.com For a 1,3-disubstituted cyclobutane, the relative stereochemistry (cis or trans) can be assigned by observing specific NOE cross-peaks. nih.gov For the trans isomer (rel-((1s,3s)-3-bromocyclobutoxy)benzene), a NOESY spectrum would show correlations between the C1 proton and the axial protons at C2 and C4 on the same face of the ring, but not with the C3 proton, which is on the opposite face. Conversely, the cis isomer would show a clear NOE between the protons at C1 and C3. nih.gov
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|---|
| Ar-H (ortho) | ~6.9 | ~116 | Ar-H (meta) | C-ipso, C-meta | H-1 (cyclobutyl) |
| Ar-H (meta) | ~7.3 | ~130 | Ar-H (ortho), Ar-H (para) | C-ortho, C-para | - |
| Ar-H (para) | ~7.0 | ~122 | Ar-H (meta) | C-meta | - |
| H-1 (CH-O) | ~4.5 | ~75 | H-2, H-4 | C-ipso, C-2, C-4 | H-2ax, H-4ax, Ar-H (ortho) |
| H-2, H-4 | ~2.2-2.8 | ~35 | H-1, H-3 | C-1, C-3, C-4/C-2 | H-1, H-3 |
| H-3 (CH-Br) | ~4.2 | ~40 | H-2, H-4 | C-2, C-4 | H-2eq, H-4eq |
The cyclobutane ring is not planar and exists in a puckered conformation. For 1,3-disubstituted cyclobutanes, this leads to a dynamic equilibrium between two puckered conformations where substituents can occupy either axial or equatorial-like positions. researchgate.net
Variable-temperature (VT) NMR studies can be employed to analyze this conformational equilibrium. By lowering the temperature, the rate of ring-flipping can be slowed on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. The relative integration of these signals provides the equilibrium constant and allows for the calculation of the free energy difference (ΔG°) between the conformers. Furthermore, analysis of vicinal proton-proton coupling constants (³JHH) at different temperatures can provide insights into the dihedral angles and the preferred conformation of the ring. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁BrO), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.infodocbrown.info This results in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom.
Electron ionization (EI) is often used to induce fragmentation, providing structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. libretexts.orgmiamioh.edu
Alpha-Cleavage: The C-C bond next to the ether oxygen is a common site of cleavage. This could lead to the formation of a phenoxy radical and a bromocyclobutyl cation or vice versa. libretexts.org
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the aliphatic portion, would result in a fragment corresponding to the [M-Br]⁺ ion.
Ring Cleavage: The strained cyclobutane ring can undergo fragmentation, for example, through the loss of ethene (C₂H₄).
Aromatic Fragments: A strong peak at m/z 94 corresponding to the phenol (B47542) radical cation [C₆H₅OH]⁺• is expected from cleavage of the ether bond with hydrogen rearrangement. A peak at m/z 77 for the phenyl cation [C₆H₅]⁺ is also common.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Ion | Formula |
|---|---|---|---|
| 225.9993 | 227.9972 | [M]⁺• (Molecular Ion) | [C₁₀H₁₁BrO]⁺• |
| 147.0804 | - | [M - Br]⁺ | [C₁₀H₁₁O]⁺ |
| 133.0648 | 135.0627 | [C₄H₆Br]⁺ | [C₄H₆Br]⁺ |
| 94.0419 | - | [C₆H₅OH]⁺• (Phenol radical cation) | [C₆H₆O]⁺• |
| 93.0340 | - | [C₆H₅O]⁺ (Phenoxy cation) | [C₆H₅O]⁺ |
| 77.0391 | - | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions. A strong, characteristic C-O stretching vibration for the aryl ether is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring are seen just below 3000 cm⁻¹. researchgate.net Aromatic C=C stretching absorptions appear as a series of peaks in the 1450-1600 cm⁻¹ region. researchgate.netbldpharm.com The C-Br stretch gives a signal in the fingerprint region, typically between 500-600 cm⁻¹, which can sometimes be difficult to assign definitively. rsc.org
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | 3060 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1580 - 1610 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1200 - 1275 | - | Strong |
| Symmetric C-O-C Stretch | 1020 - 1075 | - | Medium |
| Aromatic Ring Breathing | - | ~1000 | Strong |
| C-Br Stretch | 500 - 600 | 500 - 600 | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
Should this compound or one of its derivatives be a crystalline solid, single-crystal X-ray crystallography can provide the ultimate proof of its structure. This technique yields a three-dimensional model of the molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. For this molecule, X-ray crystallography would unequivocally confirm the relative cis or trans stereochemistry of the substituents on the cyclobutane ring. It would also reveal the exact puckering of the cyclobutane ring in the crystal lattice and detail any intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing.
Chiral Chromatography (Gas Chromatography, High-Performance Liquid Chromatography) for Enantiomeric and Diastereomeric Excess Determination
This compound is a chiral molecule (unless a plane of symmetry is present, as in the cis isomer with an unsubstituted phenyl group). Therefore, a racemic mixture of enantiomers is typically produced in its synthesis. Chiral chromatography is the standard method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.czchromatographyonline.com The different interactions between the enantiomers and the chiral selector lead to different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method that can be used for a wider range of compounds. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are commonly used. nih.gov The choice of mobile phase (normal or reversed-phase) is optimized to achieve the best separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately determined. This is crucial for applications where only one enantiomer possesses the desired biological activity.
Theoretical and Computational Studies of 3 Bromocyclobutoxy Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
Research Findings: The geometry of (3-Bromocyclobutoxy)benzene would be optimized by minimizing its total electronic energy. This is typically achieved using a functional, such as B3LYP or M06-2X, combined with a basis set, for example, 6-311+G(d,p). researchgate.netscispace.com The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals used in the calculation. researchgate.net The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy structure.
From this optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles can be extracted. The electronic properties, such as the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment, can also be determined. scispace.com For instance, the HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Interactive Data Table: Predicted Optimized Geometrical Parameters Below is a table of plausible optimized geometrical parameters for this compound, as would be predicted by DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C(ar)-C(ar) | ~1.39 Å |
| Bond Length | C(ar)-O | ~1.37 Å |
| Bond Length | O-C(cyclo) | ~1.43 Å |
| Bond Length | C(cyclo)-C(cyclo) | ~1.55 Å |
| Bond Length | C(cyclo)-Br | ~1.95 Å |
| Bond Angle | C(ar)-O-C(cyclo) | ~118° |
| Bond Angle | O-C(cyclo)-C(cyclo) | ~88° |
| Bond Angle | C(cyclo)-C(cyclo)-Br | ~115° (axial) / ~120° (equatorial) |
| Dihedral Angle | C(ar)-C(ar)-O-C(cyclo) | ~0° or ~180° |
Note: These values are illustrative and represent typical ranges for such bonds and angles.
Conformational Analysis of the Cyclobutane (B1203170) Ring and Ether Linkage using Computational Methods
The non-planar nature of the cyclobutane ring and the rotational freedom around the ether linkage mean that this compound can exist in several different spatial arrangements, or conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them.
Research Findings: The cyclobutane ring is not flat but exists in a puckered conformation to relieve ring strain. Substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions. libretexts.org For this compound, the bromine atom and the phenoxy group can be in different relative orientations. A conformational search would be performed by systematically rotating the bonds of the ether linkage and puckering the cyclobutane ring. The energy of each resulting conformer would be calculated, typically using a DFT method, to identify the lowest-energy (most stable) structures.
The analysis would likely reveal that the conformer with the bulky bromine atom in a pseudo-equatorial position is more stable than the one with it in a pseudo-axial position, due to reduced steric hindrance. libretexts.org Similarly, the orientation of the phenyl group relative to the cyclobutane ring would be determined by a balance of steric and electronic effects. The results of such an analysis are typically visualized with a potential energy surface plot, showing how the molecule's energy changes with its geometry.
Interactive Data Table: Relative Energies of Hypothetical Conformers
| Conformer | Bromine Position | Phenoxy Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Trans to C-Br bond | 0.00 (Global Minimum) |
| 2 | Equatorial | Gauche to C-Br bond | 1.25 |
| 3 | Axial | Trans to C-Br bond | 2.50 |
| 4 | Axial | Gauche to C-Br bond | 3.80 |
Note: These energy values are hypothetical and for illustrative purposes to show the expected trend in stability.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Research Findings: NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. nih.govliverpool.ac.uk The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value (in ppm) by referencing it to a standard, typically tetramethylsilane (B1202638) (TMS). wisc.edu The predicted shifts are highly sensitive to the molecule's geometry and electronic environment, making them a good test of the calculated structure.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the absorption peaks in an Infrared (IR) spectrum and the scattered peaks in a Raman spectrum. researchgate.net After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The results provide a set of vibrational modes and their corresponding frequencies. nih.govuwosh.edu These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net Each frequency can be animated to visualize the specific atomic motion, such as C-H stretching, C=C ring breathing, or C-Br stretching.
Interactive Data Table: Predicted Spectroscopic Data
| Parameter | Nucleus/Bond | Predicted Value | Assignment |
| ¹H NMR Shift | Aromatic (ortho) | ~6.9 ppm | Protons adjacent to the ether group |
| ¹H NMR Shift | Aromatic (meta) | ~7.3 ppm | |
| ¹H NMR Shift | Aromatic (para) | ~7.0 ppm | |
| ¹H NMR Shift | Cyclobutane (CH-O) | ~4.5 ppm | Proton on the carbon bonded to oxygen |
| ¹H NMR Shift | Cyclobutane (CH-Br) | ~4.2 ppm | Proton on the carbon bonded to bromine |
| ¹³C NMR Shift | Aromatic (C-O) | ~158 ppm | |
| ¹³C NMR Shift | Cyclobutane (C-O) | ~75 ppm | |
| ¹³C NMR Shift | Cyclobutane (C-Br) | ~40 ppm | |
| IR Frequency | C-H (Aromatic) | ~3100-3000 cm⁻¹ | Stretching vibration |
| IR Frequency | C-H (Aliphatic) | ~3000-2850 cm⁻¹ | Stretching vibration |
| IR Frequency | C=C (Aromatic) | ~1600-1450 cm⁻¹ | Ring stretching |
| IR Frequency | C-O (Ether) | ~1250-1050 cm⁻¹ | Asymmetric/Symmetric stretching |
| IR Frequency | C-Br | ~650-550 cm⁻¹ | Stretching vibration |
Note: These are estimated values based on typical functional group regions and computational predictions.
Computational Modeling of Reaction Pathways and Transition States for Reactivity Prediction
Computational modeling can elucidate reaction mechanisms by mapping the potential energy surface that connects reactants to products. This is crucial for predicting a molecule's reactivity and understanding how chemical transformations occur.
Research Findings: To study a reaction involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon or an electrophilic substitution on the benzene (B151609) ring, computational methods are used to locate the transition state (TS). beilstein-journals.org The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Its geometry and energy are found using specialized algorithms that search for a saddle point on the potential energy surface.
Interactive Data Table: Calculated Energies for a Hypothetical Sₙ2 Reaction Reaction: this compound + OH⁻ → (3-Phenoxycyclobutanol) + Br⁻
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | DFT (B3LYP/6-311+G(d,p)) | 0.0 |
| Transition State | DFT (B3LYP/6-311+G(d,p)) | +22.5 (Activation Energy) |
| Products | DFT (B3LYP/6-311+G(d,p)) | -15.0 (Reaction Energy) |
Note: The energy values are illustrative for a hypothetical reaction pathway.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum chemical calculations typically examine molecules in a static, gas-phase environment at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time at finite temperatures, often in the presence of a solvent.
Research Findings: MD simulations model the movement of atoms by solving Newton's equations of motion. The forces between atoms are calculated using a molecular force field, such as OPLS-AA or GAFF, which is a set of parameters that define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. researchgate.net
An MD simulation of this compound, perhaps in a box of water or an organic solvent, would reveal its conformational flexibility in a condensed phase. The simulation would show the puckering motion of the cyclobutane ring and the rotation of the phenoxy group over time. This allows for the exploration of the conformational landscape and the calculation of the relative populations of different conformers in solution. Furthermore, MD is used to study intermolecular interactions. researchgate.net For example, one could analyze the radial distribution functions to see how solvent molecules arrange themselves around the solute, providing insights into solvation effects and the molecule's interactions with its environment.
Interactive Data Table: Typical MD Simulation Parameters
| Parameter | Value/Description | Purpose |
| Force Field | OPLS-AA | Defines the potential energy function for the molecule. |
| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |
| System Size | ~3000 water molecules | Creates a periodic box to simulate bulk solution. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 nanoseconds | Allows for sampling of conformational changes. |
| Time Step | 2 femtoseconds | The interval for integrating the equations of motion. |
Applications of 3 Bromocyclobutoxy Benzene As a Key Synthetic Intermediate in Complex Molecule Construction
Precursor for the Synthesis of Novel Cyclobutane-Fused Heterocycles
The inherent ring strain of the cyclobutane (B1203170) moiety in (3-Bromocyclobutoxy)benzene makes it an attractive starting point for the synthesis of unique cyclobutane-fused heterocycles. nih.gov These fused systems are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. rsc.orgnih.gov While direct utilization of this compound in these syntheses is an area of ongoing research, its structure allows for its transformation into various reactive intermediates amenable to cyclization reactions.
One potential strategy involves the initial conversion of the bromo group into a more reactive functionality, such as an azide (B81097), amine, or thiol. This functionalized intermediate could then undergo intramolecular cyclization onto the benzene (B151609) ring, or with a suitably introduced ortho-substituent, to form a variety of fused heterocyclic systems. For instance, an amino-functionalized derivative could be a precursor for the synthesis of cyclobutane-fused quinolines or indoles.
Furthermore, the phenoxy group can be modified to include a tethered reactive partner for the cyclobutane ring. An illustrative hypothetical pathway could involve the introduction of an alkene-containing side chain on the benzene ring. Subsequent intramolecular [2+2] photocycloaddition between the alkene and an in situ generated enol ether from the cyclobutoxy moiety could lead to complex polycyclic ether-containing heterocycles. researchgate.netnih.gov This approach leverages the principles of dearomative photocycloaddition to construct intricate molecular architectures. researchgate.netacs.org
Table 1: Potential Strategies for Cyclobutane-Fused Heterocycle Synthesis
| Starting Material Modification | Cyclization Strategy | Potential Product Class |
| Conversion of Bromine to Amine | Intramolecular C-N bond formation | Cyclobuta[b]quinolines |
| Introduction of ortho-alkenyl group | Intramolecular Heck Reaction | Dihydrocyclobutabenzofurans |
| ortho-Lithiation and reaction with electrophile | Intramolecular Condensation | Cyclobuta[b]indoles |
Building Block in the Construction of Strained Polycyclic Systems via Strategic Transformations
The significant ring strain of the cyclobutane ring, estimated to be around 26.3 kcal/mol, is a powerful driving force for a variety of synthetic transformations. libretexts.org This inherent energy can be harnessed to construct more complex and strained polycyclic systems. This compound can serve as a valuable starting material for such endeavors through strain-releasing ring-opening or ring-expansion reactions. nih.govacs.orgwikipedia.org
For example, treatment of this compound with a strong base could potentially induce an elimination reaction to form a highly reactive cyclobutene (B1205218) intermediate. This strained alkene could then participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, with various dienophiles or alkenes to generate intricate bicyclic or polycyclic frameworks.
Another promising avenue is the use of radical-mediated transformations. The bromine atom can be homolytically cleaved to generate a cyclobutyl radical. This radical could then undergo intramolecular cyclization onto the aromatic ring or participate in intermolecular addition reactions, followed by further cyclization events to build up complex polycyclic structures. rsc.orgrsc.orgbeilstein-journals.org The regiochemistry of these reactions would be influenced by the stability of the radical intermediates and the stereoelectronic properties of the molecule.
Furthermore, transition metal-catalyzed ring expansion reactions of cyclobutane derivatives are a known method for accessing larger ring systems. nih.gov It is conceivable that under appropriate catalytic conditions, the cyclobutane ring of this compound could be expanded to a cyclopentane (B165970) or cyclohexane (B81311) ring, incorporating adjacent functionalities and leading to novel polycyclic scaffolds.
Table 2: Strategic Transformations for Strained Polycyclic System Construction
| Transformation Type | Key Intermediate/Reaction | Potential Outcome |
| Strain-Release | Formation of Cyclobutene | Diels-Alder Adducts |
| Radical Cascade | Cyclobutyl Radical Cyclization | Fused Polycyclic Systems |
| Ring Expansion | Transition-Metal Catalysis | Indane or Tetralin Derivatives |
Utilization in Diversification Strategies via Cross-Coupling Reactions at the Bromine Center
The bromine atom in this compound provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of the core structure.
Suzuki-Miyaura Coupling: This reaction would enable the coupling of this compound with various boronic acids or esters to introduce new aryl, heteroaryl, or vinyl substituents at the 3-position of the cyclobutane ring. This would generate a library of compounds with diverse electronic and steric properties.
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups can be achieved through this powerful C-N cross-coupling reaction. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgyoutube.com By reacting this compound with a wide range of primary or secondary amines, amides, or carbamates, a variety of N-substituted cyclobutane derivatives can be synthesized. These products could be valuable for applications in medicinal chemistry.
Heck-Mizoroki Reaction: This reaction would allow for the arylation or vinylation of alkenes using this compound as the halide partner. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov This would lead to the formation of substituted alkenes with the (phenoxycyclobutoxy) moiety, which are versatile intermediates for further transformations.
Sonogashira Coupling: The formation of a carbon-carbon triple bond can be accomplished via Sonogashira coupling with terminal alkynes. The resulting alkynyl-substituted cyclobutane derivatives could serve as precursors for the synthesis of more complex molecules through subsequent click chemistry or other alkyne-based transformations.
Table 3: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Potential Product |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C | (3-Arylcyclobutoxy)benzene |
| Buchwald-Hartwig | Amine/Amide | C-N | N-(3-Phenoxycyclobutyl)amine |
| Heck-Mizoroki | Alkene | C-C | (3-Vinylcyclobutoxy)benzene |
| Sonogashira | Terminal Alkyne | C-C | (3-Alkynylcyclobutoxy)benzene |
Role in the Academic Exploration of Structure-Reactivity Relationships within Novel Organic Scaffolds
Beyond its synthetic utility, this compound and its derivatives serve as excellent platforms for fundamental academic research into structure-reactivity relationships. The interplay between the strained cyclobutane ring, the electronically influential phenoxy group, and the reactive bromine atom presents a rich landscape for mechanistic and physical organic chemistry studies. rsc.orgnih.govnih.gov
The puckered conformation of the cyclobutane ring and the relative stereochemistry of the substituents can have a profound impact on the reactivity of the molecule. nih.gov For example, the rates of SN2 reactions at the bromine center would be highly dependent on the accessibility of the C-Br bond, which is dictated by the ring conformation. Computational studies could be employed to predict and rationalize these reactivity trends. mdpi.comacs.org
The cyclobutoxy group acts as an electron-donating substituent on the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions. The directing effect of this group could be investigated and compared to more common alkoxy substituents. Furthermore, the electronic communication between the cyclobutane ring and the aromatic system could be probed using various spectroscopic techniques and theoretical calculations.
The inherent strain in the cyclobutane ring can also influence the reactivity of the adjacent bromine atom. It is plausible that the strain could affect the C-Br bond strength and the stability of reaction intermediates, leading to unique reactivity patterns compared to acyclic or larger ring analogues. askfilo.com Systematic studies on the kinetics and thermodynamics of reactions involving this compound would provide valuable insights into the fundamental principles governing the chemistry of strained ring systems.
Table 4: Areas for Academic Exploration of Structure-Reactivity Relationships
| Structural Feature | Area of Investigation | Potential Insights |
| Cyclobutane Ring Strain | Kinetic studies of substitution and elimination reactions | Influence of ring strain on reaction rates and mechanisms. |
| Stereochemistry | Comparison of reactivity of cis and trans isomers | Understanding the role of stereoisomerism in reactivity. |
| Cyclobutoxy Substituent | Hammett analysis of electrophilic aromatic substitution | Quantifying the electronic effect of the cyclobutoxy group. |
| Bromine Atom Position | Mechanistic studies of cross-coupling reactions | Elucidating the impact of the cyclobutane scaffold on catalytic cycles. |
Future Research Directions and Unexplored Avenues for 3 Bromocyclobutoxy Benzene Chemistry
Development of Novel Catalytic Transformations Involving the Bromine or Cyclobutane (B1203170) Ring System
The inherent reactivity of the bromine atom and the strain of the cyclobutane ring in (3-Bromocyclobutoxy)benzene offer fertile ground for the development of new catalytic transformations.
The secondary alkyl bromide functionality is a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions. While the coupling of primary alkyl halides is well-established, the use of secondary systems like the 3-bromocyclobutyl group remains a more challenging and underexplored area. Future research could focus on leveraging modern nickel and palladium catalyst systems to engage the C(sp³)-Br bond in couplings with a diverse range of partners.
| Coupling Reaction Type | Potential Coupling Partner | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | Aryl- or vinyl-substituted cyclobutoxybenzenes |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted cyclobutoxybenzenes |
| Buchwald-Hartwig Amination | Primary or secondary amines | Amino-substituted cyclobutoxybenzenes |
| Reductive Coupling | Another alkyl bromide | Bicyclobutyl derivatives |
Furthermore, the cyclobutane ring itself presents opportunities for catalytic manipulation. C-H activation and functionalization of cyclobutanes, though challenging due to the higher s-character of the C-H bonds, is an emerging field. nih.govacs.orgnih.gov Future work could explore the regioselective and stereoselective functionalization of the cyclobutane ring in this compound, directed by the ether oxygen or through the use of sophisticated ligands.
Ring-opening reactions of the strained cyclobutane moiety are also a promising avenue. pharmaguideline.comacs.orgchemistryviews.org Catalyzed by Lewis acids or transition metals, these reactions could lead to the formation of linear butoxybenzene (B75284) derivatives with specific functionalization patterns, depending on the nature of the catalyst and the reaction conditions.
Exploration of its Utility in Academic Chemical Biology Tool Development (Excluding any Biological Activity or Clinical Data)
The structure of this compound makes it an intriguing building block for the development of chemical biology tools. The key is to utilize its distinct functionalities for conjugation and probing, without making any claims about its biological effects.
The bromine atom can serve as a reactive handle for covalent modification of biomolecules. For instance, it could be used to alkylate nucleophilic residues on proteins, such as cysteine or histidine, under specific conditions. This could be harnessed in the design of activity-based probes or for labeling proteins for downstream analysis.
The cyclobutoxybenzene moiety can be envisioned as a novel linker or spacer in the construction of more complex chemical probes. Its rigid, three-dimensional structure could be advantageous in positioning a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) at a specific distance and orientation from a reactive group. The development of bifunctional molecules, where the bromine is one reactive site and another functionality is introduced elsewhere, is a plausible direction.
| Potential Tool Component | Function of this compound Moiety | Example Application |
| Covalent Warhead | Alkylating agent via the bromine atom | Activity-based protein profiling |
| Rigid Linker | Spatially defined scaffold | Spacing a reporter tag from a binding moiety |
| Bioorthogonal Handle | After conversion of the bromine to a bioorthogonal group | Click chemistry applications for cellular imaging |
Moreover, the bromine atom could be synthetically replaced by a bioorthogonal functional group, such as an azide (B81097) or an alkyne. wikipedia.orgnih.gov This would transform this compound into a versatile precursor for creating probes that can be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions within a biological context, without interfering with native cellular processes.
Integration into Advanced Materials Research as a Monomer or Precursor for Specialty Polymers (Excluding Material Properties)
The bifunctional nature of this compound, possessing a polymerizable group (the phenoxy moiety, after suitable modification) and a reactive handle (the bromine), suggests its potential as a monomer or precursor in the synthesis of specialty polymers.
One unexplored avenue is its use in ring-opening metathesis polymerization (ROMP). beilstein-journals.orgnih.govnih.govacs.orgacs.org First, the bromine would need to be eliminated to form a cyclobutene (B1205218) derivative. This resulting (cyclobutenoxy)benzene could then be subjected to ROMP to produce a polymer with a poly(butadiene) backbone and phenoxy side chains. The bromine could also be retained if a derivative with a polymerizable group elsewhere in the molecule is synthesized.
Another potential application is in the synthesis of poly(aryl ether)s. The phenoxy group is a classic component of such polymers. This compound could be incorporated as a comonomer to introduce pendant reactive sites (the bromocyclobutyl group) along the polymer chain. These bromine atoms could then be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.
| Polymerization Strategy | Role of this compound Derivative | Resulting Polymer Architecture |
| Ring-Opening Metathesis Polymerization (ROMP) | Monomer (after conversion to cyclobutene) | Poly(butadiene) with phenoxy side chains |
| Poly(aryl ether) Synthesis | Comonomer | Poly(aryl ether) with pendant bromocyclobutyl groups |
| Polycondensation | Difunctional monomer (after further modification) | Polyester or polyamide with cyclobutyl moieties |
Systematic Studies of Stereochemical Control in Reactions Involving the Cyclobutyl Moiety
This compound exists as cis and trans diastereomers. This inherent stereochemistry offers a platform for systematic studies of stereochemical control in reactions involving the cyclobutyl ring.
Future research could focus on the stereoselective synthesis of either the cis or trans isomer of this compound. This would provide access to stereochemically pure starting materials for subsequent reactions.
Furthermore, the stereochemical outcome of reactions at the bromine-bearing carbon or other positions on the cyclobutane ring could be investigated. For example, nucleophilic substitution reactions at the C-Br bond could proceed with either inversion or retention of stereochemistry, depending on the reaction mechanism (Sₙ2 vs. Sₙ1). A systematic study with various nucleophiles and reaction conditions could elucidate the factors that govern the stereochemical course of these transformations.
| Research Area | Focus of Study | Potential Outcome |
| Stereoselective Synthesis | Synthesis of pure cis or trans isomers | Access to stereochemically defined building blocks |
| Nucleophilic Substitution | Stereochemical outcome of substitution at C-Br | Understanding of Sₙ1/Sₙ2 competition in a cyclobutyl system |
| C-H Functionalization | Diastereoselectivity of reactions on the cyclobutane ring | Methods for the synthesis of multi-substituted cyclobutanes with high stereocontrol |
The development of enantioselective catalytic methods for reactions involving the cyclobutyl moiety of this compound is another promising direction. rsc.orgnih.govnih.govacs.org This could lead to the synthesis of enantioenriched cyclobutane-containing compounds, which are valuable in various fields of chemistry.
Computational-Driven Design of Derivatives with Tuned Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity of this compound and guide the design of new derivatives with tailored properties. beilstein-journals.orgnih.govrsc.orgresearchgate.netacs.orgresearchgate.netrsc.orgrsc.org
Future computational studies could focus on several key areas. The reaction mechanisms of potential transformations, such as the cross-coupling reactions of the bromine atom or the ring-opening of the cyclobutane, could be elucidated. This would involve calculating the energy profiles of different reaction pathways and identifying the transition states. Such studies could help in optimizing reaction conditions and predicting the feasibility of new reactions.
Furthermore, computational methods could be used to design derivatives of this compound with tuned reactivity. For example, the electronic properties of the benzene (B151609) ring could be modified by introducing electron-donating or electron-withdrawing substituents. DFT calculations could predict how these modifications would affect the reactivity of the bromine atom or the stability of the cyclobutane ring.
| Computational Approach | Research Goal | Potential Impact |
| Mechanistic Studies (DFT) | Elucidate reaction pathways for coupling and ring-opening | Guide experimental design and optimization |
| In Silico Substituent Screening | Tune the electronic and steric properties of the molecule | Design derivatives with enhanced or suppressed reactivity |
| Molecular Dynamics Simulations | Understand conformational preferences | Predict substrate scope and stereochemical outcomes |
This in silico approach could accelerate the discovery of new reactions and applications for this compound and its derivatives, making it a powerful tool for future research in this area.
Q & A
Q. What synthetic strategies are effective for preparing (3-bromocyclobutoxy)benzene, and how can intermediates be optimized?
A practical approach involves nucleophilic substitution of cyclobutanol derivatives with brominating agents. For example, cyclobutanol can be functionalized with a bromine atom at the 3-position via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) with 3-bromophenol as a coupling partner. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield . Optimization may require adjusting stoichiometry or using deuterated analogs to track reaction pathways, as seen in brominated benzaldehyde derivatives .
Q. How can the purity and structural integrity of this compound be validated?
Combined analytical techniques are critical:
- NMR Spectroscopy : H and C NMR should confirm the cyclobutyl ether linkage (δ ~4.5–5.0 ppm for ether protons) and bromine substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks (e.g., [M+H] or [M-Br]).
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Cross-reference with analogs like 3-benzyloxybenzaldehyde .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile brominated intermediates.
- Waste Disposal : Halogenated waste must be segregated and processed by certified facilities due to environmental toxicity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The bromine atom’s position on the cyclobutoxy ring creates steric hindrance, potentially slowing Suzuki-Miyaura or Buchwald-Hartwig reactions. Computational modeling (DFT) can predict activation barriers, while experimental kinetic studies under inert atmospheres (argon/glovebox) isolate steric vs. electronic contributions. Compare with 3-bromo-N-methoxy-N-methylbenzamide derivatives, where electron-withdrawing groups enhance oxidative addition .
Q. How can conflicting spectral data for this compound derivatives be resolved?
Contradictions in NMR or MS data often arise from:
- Tautomerism : Use variable-temperature NMR to detect dynamic equilibria.
- Isomeric impurities : Employ 2D NMR (COSY, HSQC) to distinguish regioisomers.
- Deuterated standards : Isotope-labeled analogs (e.g., C-bromocyclobutane) clarify fragmentation patterns in MS .
Q. What methodologies enable the study of this compound’s conformational dynamics?
Q. How does the bromocyclobutoxy group affect pharmacological activity in lead compounds?
Structure-activity relationship (SAR) studies require:
- Bioisosteric replacement : Substitute bromine with chlorine/iodine and assay activity (e.g., IC in enzyme inhibition).
- Molecular docking : Simulate interactions with target proteins (e.g., kinase binding pockets) using software like AutoDock Vina. Reference 3-bromo-4-chlorobenzoic acid’s use in synthesizing bioactive benzophenones .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
